2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

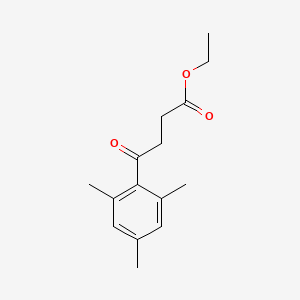

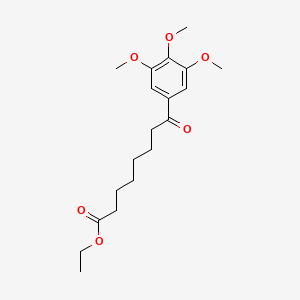

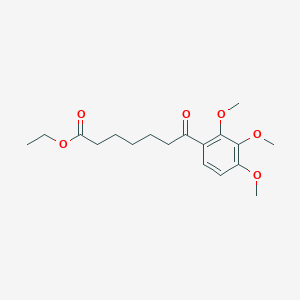

2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a chemical compound with the molecular formula C17H23ClO3 . Its IUPAC name is 1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone .

Molecular Structure Analysis

The molecular structure of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is characterized by the presence of a chlorophenyl group, a pentanone group, and a 5,5-dimethyl-1,3-dioxan-2-yl group . The InChI code for this compound is 1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone include a molecular weight of 310.82 . Other properties such as melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications

Synthesis of Phosphorylated Compounds

In organic chemistry , this compound can be utilized for the synthesis of phosphorylated derivatives. These derivatives are crucial in the development of new organic molecules with potential applications in drug discovery and material science .

Development of Glycosyl Donors

In biochemistry , it serves as a precursor for the creation of glycosyl donors. These donors are essential for glycosylation reactions, which are fundamental processes in the synthesis of complex carbohydrates and glycoconjugates .

Ligand Formation in Medicinal Chemistry

The compound’s role in pharmacology includes the formation of ligands that can bind to biological targets. This is particularly important in the design of new drugs and therapeutic agents .

Environmental Analysis

In environmental science , derivatives of this compound could be used in the analysis of environmental samples. They can help in the detection and quantification of pollutants and other environmentally relevant substances .

Material Science Applications

In material science , this compound can contribute to the development of new materials with unique properties, such as enhanced durability or conductivity. It could be involved in the synthesis of polymers or nanomaterials .

Biochemical Research

Lastly, in biochemical research , it can be used to study enzyme mechanisms or to develop inhibitors that can regulate the activity of certain enzymes. This has implications for understanding diseases and developing treatments .

Mechanism of Action

Mode of Action

Similar compounds have been used in the synthesis of various derivatives , suggesting that this compound may interact with its targets to form new compounds.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2’-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.

properties

IUPAC Name |

1-(2-chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClO3/c1-17(2)11-20-16(21-12-17)10-6-5-9-15(19)13-7-3-4-8-14(13)18/h3-4,7-8,16H,5-6,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCJYUMCNWVWYBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC=CC=C2Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645922 |

Source

|

| Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Chloro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone | |

CAS RN |

898785-92-7 |

Source

|

| Record name | 1-(2-Chlorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

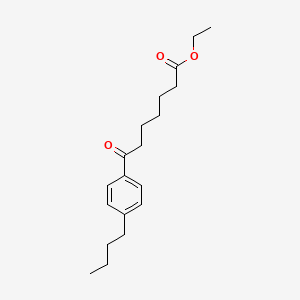

![Ethyl 4-[2-(Methylthio)phenyl]-4-oxobutanoate](/img/structure/B1326085.png)

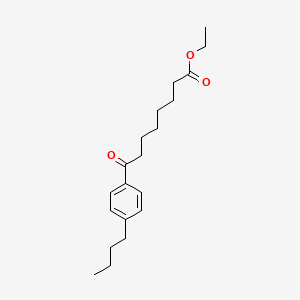

![Ethyl 5-[2-(Methylthio)phenyl]-5-oxovalerate](/img/structure/B1326086.png)

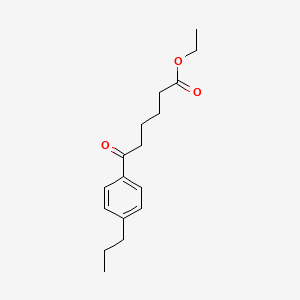

![Ethyl 4-[3,4-(Methylenedioxy)phenyl]-4-oxobutanoate](/img/structure/B1326087.png)